molecular formula C17H9BrO B8223298 9-Bromo-7H-benzo[c]fluoren-7-one

9-Bromo-7H-benzo[c]fluoren-7-one

Cat. No.: B8223298
M. Wt: 309.16 g/mol
InChI Key: UTMSVDJHIFRVSW-UHFFFAOYSA-N
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Description

9-Bromo-7H-benzo[c]fluoren-7-one is a chemical compound with the molecular formula C17H9BrO and a molecular weight of 309.16 g/mol It is a derivative of benzo[c]fluorene, characterized by the presence of a bromine atom at the 9th position and a ketone group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-7H-benzo[c]fluoren-7-one typically involves the bromination of benzo[c]fluorenone. One common method is the photobromination of indane, which provides access to the benzo[c]fluorenone skeleton . The reaction conditions often include the use of molecular bromine and a suitable solvent, such as carbon tetrachloride, under irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar bromination techniques, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-7H-benzo[c]fluoren-7-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ketone group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular bromine, silver salts, and sodium methoxide . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various substituted benzo[c]fluorenones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

9-Bromo-7H-benzo[c]fluoren-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Bromo-7H-benzo[c]fluoren-7-one involves its interaction with molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and interactions. The compound can participate in various chemical reactions, leading to the formation of different products that exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-7H-benzo[c]fluoren-7-one is unique due to the presence of the bromine atom at the 9th position, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

9-bromobenzo[c]fluoren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrO/c18-11-6-8-13-15(9-11)17(19)14-7-5-10-3-1-2-4-12(10)16(13)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMSVDJHIFRVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C3=O)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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